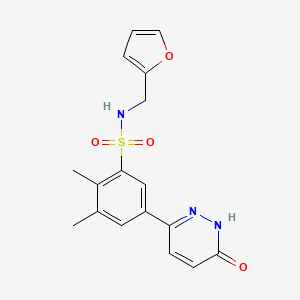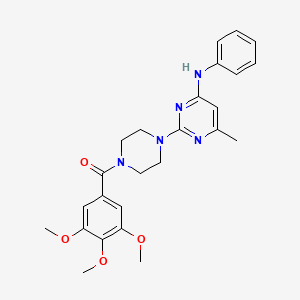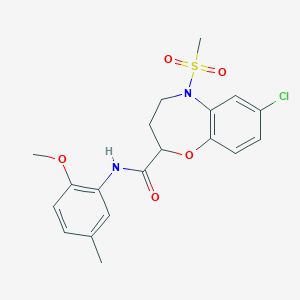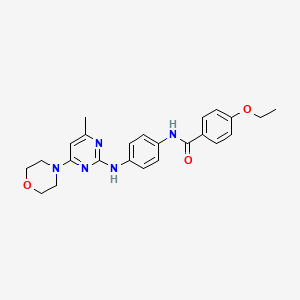![molecular formula C18H17N5O2S2 B11245811 2-{[5-(1-benzofuran-2-yl)-4-ethyl-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(4-methyl-1,3-thiazol-2-yl)acetamide](/img/structure/B11245811.png)
2-{[5-(1-benzofuran-2-yl)-4-ethyl-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(4-methyl-1,3-thiazol-2-yl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-{[5-(1-benzofuran-2-yl)-4-ethyl-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(4-methyl-1,3-thiazol-2-yl)acetamide is a complex organic compound that features a combination of benzofuran, triazole, and thiazole moieties. These structural components are known for their diverse biological activities and are often found in various pharmacologically active compounds.
Preparation Methods
The synthesis of 2-{[5-(1-benzofuran-2-yl)-4-ethyl-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(4-methyl-1,3-thiazol-2-yl)acetamide typically involves multiple steps:
Formation of the Triazole Ring: This can be achieved by reacting appropriate hydrazides with carboxylic acids or their derivatives under acidic or basic conditions.
Introduction of the Benzofuran Moiety: This step involves the cyclization of ortho-hydroxyaryl ketones with suitable reagents.
Formation of the Thiazole Ring: This can be synthesized by reacting thioamides with α-haloketones or α-haloesters.
Final Coupling: The final step involves coupling the triazole and thiazole intermediates with the benzofuran moiety under suitable conditions, often using coupling agents like EDCI or DCC.
Industrial production methods may involve optimizing these steps for higher yields and purity, often using automated synthesizers and continuous flow reactors.
Chemical Reactions Analysis
2-{[5-(1-benzofuran-2-yl)-4-ethyl-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(4-methyl-1,3-thiazol-2-yl)acetamide can undergo various chemical reactions:
Oxidation: The sulfur atom in the thiazole ring can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The compound can be reduced at the triazole ring using reducing agents like lithium aluminum hydride.
Substitution: Electrophilic substitution can occur at the benzofuran ring, especially at the 3-position, using reagents like halogens or nitrating agents.
Hydrolysis: The acetamide group can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and amine.
Scientific Research Applications
2-{[5-(1-benzofuran-2-yl)-4-ethyl-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(4-methyl-1,3-thiazol-2-yl)acetamide has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential antimicrobial, antifungal, and antiviral activities.
Medicine: It is investigated for its potential use as an anticancer, anti-inflammatory, and neuroprotective agent.
Industry: The compound is used in the development of new materials with specific properties, such as sensors and catalysts.
Mechanism of Action
The mechanism of action of 2-{[5-(1-benzofuran-2-yl)-4-ethyl-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(4-methyl-1,3-thiazol-2-yl)acetamide involves its interaction with various molecular targets:
Enzyme Inhibition: The compound can inhibit enzymes like proteases and kinases, which are involved in various biological processes.
Receptor Binding: It can bind to specific receptors, modulating their activity and leading to therapeutic effects.
Pathway Modulation: The compound can affect signaling pathways, such as the MAPK/ERK pathway, leading to changes in cell proliferation and survival.
Comparison with Similar Compounds
2-{[5-(1-benzofuran-2-yl)-4-ethyl-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(4-methyl-1,3-thiazol-2-yl)acetamide can be compared with other similar compounds:
Sulfathiazole: An antimicrobial drug with a thiazole ring.
Ritonavir: An antiretroviral drug with a thiazole ring.
Tiazofurin: An anticancer drug with a triazole ring.
Abafungin: An antifungal drug with a benzofuran ring.
The uniqueness of this compound lies in its combination of these three moieties, which may confer a broader range of biological activities and potential therapeutic applications.
Properties
Molecular Formula |
C18H17N5O2S2 |
|---|---|
Molecular Weight |
399.5 g/mol |
IUPAC Name |
2-[[5-(1-benzofuran-2-yl)-4-ethyl-1,2,4-triazol-3-yl]sulfanyl]-N-(4-methyl-1,3-thiazol-2-yl)acetamide |
InChI |
InChI=1S/C18H17N5O2S2/c1-3-23-16(14-8-12-6-4-5-7-13(12)25-14)21-22-18(23)27-10-15(24)20-17-19-11(2)9-26-17/h4-9H,3,10H2,1-2H3,(H,19,20,24) |
InChI Key |
IJPFLPHFLOUXAY-UHFFFAOYSA-N |
Canonical SMILES |
CCN1C(=NN=C1SCC(=O)NC2=NC(=CS2)C)C3=CC4=CC=CC=C4O3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![methyl 2-amino-6-ethyl-7-methyl-5-oxo-4-[4-(trifluoromethyl)phenyl]-4H,5H,6H-pyrano[3,2-c]pyridine-3-carboxylate](/img/structure/B11245729.png)

![N-[4-(allyloxy)phenyl]-6,7-dimethyl-6H-dibenzo[c,e][1,2]thiazine-9-carboxamide 5,5-dioxide](/img/structure/B11245744.png)
![3-methyl-N-[4-(3-methyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)benzyl]butanamide](/img/structure/B11245745.png)

![6-(2-(3,4-dimethoxyphenyl)-2-oxoethyl)-2-(3-fluorophenyl)-[1,2,4]triazolo[1,5-c]quinazolin-5(6H)-one](/img/structure/B11245767.png)
![N-((6-(4-chlorophenyl)-2,3-dihydroimidazo[2,1-b]thiazol-5-yl)methyl)-4-(N,N-dimethylsulfamoyl)benzamide](/img/structure/B11245768.png)
![1-[6-(4-Nitrophenyl)-5-propanoyl-5H-[1,2,4]triazolo[3,4-B][1,3,4]thiadiazin-7-YL]propan-1-one](/img/structure/B11245770.png)
![1,1'-[6-(3-methoxyphenyl)-5H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine-5,7-diyl]diethanone](/img/structure/B11245772.png)
![2-[3,3-dimethyl-11-(4-methylphenyl)-1-oxo-1,2,3,4,5,11-hexahydro-10H-dibenzo[b,e][1,4]diazepin-10-yl]-N-methylacetamide](/img/structure/B11245780.png)

![N-(5-chloro-2-methoxyphenyl)-2-{[4-(1H-pyrrol-1-yl)-5-(thiophen-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide](/img/structure/B11245789.png)

![4-Methyl-6-(pyrrolidin-1-YL)-2-{4-[4-(trifluoromethyl)benzoyl]piperazin-1-YL}pyrimidine](/img/structure/B11245800.png)
